5,8-Dichloroquinoxaline

Description

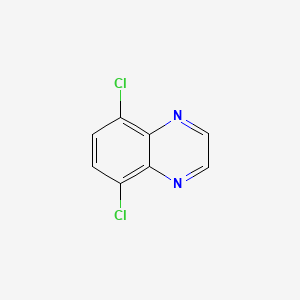

5,8-Dichloroquinoxaline is a halogenated quinoxaline derivative characterized by chlorine atoms at the 5 and 8 positions of the bicyclic aromatic ring. Quinoxalines are nitrogen-containing heterocycles with broad applications in pharmaceuticals, agrochemicals, and materials science due to their electron-deficient structure and ability to undergo diverse functionalization . The 5,8-dichloro substitution pattern confers unique electronic and steric properties, influencing reactivity, solubility, and intermolecular interactions.

Properties

Molecular Formula |

C8H4Cl2N2 |

|---|---|

Molecular Weight |

199.03 g/mol |

IUPAC Name |

5,8-dichloroquinoxaline |

InChI |

InChI=1S/C8H4Cl2N2/c9-5-1-2-6(10)8-7(5)11-3-4-12-8/h1-4H |

InChI Key |

YCSWBBYHGSNDPJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C(=C1Cl)N=CC=N2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,8-Dichloroquinoxaline typically involves the reaction of 5,8-dichloro-1,2-diaminobenzene with glyoxal or its derivatives. This reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetic acid. The reaction yields this compound as a crystalline solid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions: 5,8-Dichloroquinoxaline undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms at positions 5 and 8 can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can undergo oxidation to form quinoxaline N-oxides or reduction to form dihydroquinoxalines.

Cyclization Reactions: It can participate in cyclization reactions to form fused ring systems

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium alkoxides, amines, or thiols in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride

Major Products:

Substituted Quinoxalines: Products formed by nucleophilic substitution.

Quinoxaline N-oxides: Products formed by oxidation.

Dihydroquinoxalines: Products formed by reduction

Scientific Research Applications

Anticancer Applications

5,8-Dichloroquinoxaline and its derivatives have been extensively studied for their anticancer properties. Various studies have demonstrated their effectiveness against different cancer cell lines:

- Cell Line Studies : A series of quinoxaline derivatives were synthesized and evaluated for their activity against human cancer cell lines such as HCT116 (colon carcinoma) and HepG2 (liver cancer). Notably, certain derivatives exhibited significant cytotoxic effects, with some inducing cell cycle arrest at the G2/M phase, indicating their potential as lead compounds for cancer therapy .

- Mechanism of Action : The anticancer activity is often attributed to the ability of quinoxaline derivatives to induce apoptosis in cancer cells. For instance, specific compounds have shown to disrupt the cell cycle and promote programmed cell death in tumor cells .

Antimicrobial Activity

The antimicrobial properties of this compound are also noteworthy:

- Broad Spectrum : Quinoxaline derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria. Research indicates that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for new antibiotic therapies .

- Mechanisms : The mechanism of action often involves interference with bacterial DNA synthesis and function. Some studies have reported that quinoxaline derivatives can act as effective agents against resistant bacterial strains due to their unique structural properties .

Other Therapeutic Applications

Beyond anticancer and antimicrobial activities, this compound has been explored for various other therapeutic applications:

- Antiviral Properties : Certain derivatives have shown promising results against viral infections, including herpes simplex virus types 1 and 2. These compounds inhibit viral replication in vitro, highlighting their potential in antiviral drug development .

- Anti-inflammatory Effects : Some studies suggest that quinoxaline derivatives possess anti-inflammatory properties, which could be beneficial in treating chronic inflammatory diseases .

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of this compound is crucial for optimizing its biological activity:

- Substituent Effects : Research indicates that the biological activity of quinoxaline derivatives is significantly influenced by the nature and position of substituents on the core structure. For example, modifications at specific positions can enhance anticancer or antimicrobial efficacy .

Data Tables

Case Studies

- Anticancer Study : A study synthesized multiple quinoxaline derivatives and evaluated their effects on HCT116 cells. The most potent compound induced significant apoptosis through a caspase-dependent pathway .

- Antimicrobial Study : Another research focused on the antibacterial efficacy of this compound against resistant strains of Staphylococcus aureus. Results showed that certain derivatives had lower minimum inhibitory concentrations compared to standard antibiotics .

- Antiviral Research : A recent study highlighted a derivative's ability to inhibit HSV-1 replication in vitro by disrupting viral DNA synthesis pathways .

Mechanism of Action

The mechanism of action of 5,8-Dichloroquinoxaline involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and DNA, leading to inhibition of enzyme activity, receptor modulation, or DNA intercalation.

Pathways Involved: It can affect various cellular pathways, including apoptosis, cell cycle regulation, and signal transduction, resulting in its biological effects

Comparison with Similar Compounds

Structural Isomerism and Reactivity

The position of chlorine substituents significantly impacts reactivity and synthetic utility:

Key Insight : The 5,8-dichloro isomer likely exhibits intermediate reactivity compared to 2,3- and 2,6-dichloro analogues, balancing steric and electronic effects.

Physical and Electronic Properties

Phosphorescence and electronic behavior vary with substitution patterns:

Key Insight : The 5,8-substitution likely alters conjugation pathways compared to 2,3- and 2,6-isomers, impacting optoelectronic applications.

Biological Activity

5,8-Dichloroquinoxaline is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the context of cancer therapeutics. This article reviews its synthesis, biological properties, and mechanisms of action based on various studies and case analyses.

Chemical Structure and Synthesis

This compound belongs to the quinoxaline family, characterized by a bicyclic structure composed of a benzene ring fused to a pyrazine ring. The presence of chlorine atoms at the 5 and 8 positions enhances its biological activity by influencing electronic properties and steric factors.

Synthesis Methods

The synthesis of this compound typically involves the condensation of o-phenylenediamine with appropriate carbonyl compounds. Various synthetic routes have been explored to optimize yield and purity, including:

- Cyclization reactions with chlorinated substrates.

- Reflux methods using solvents like ethanol or dimethylformamide (DMF).

- Microwave-assisted synthesis for rapid production.

Anticancer Properties

Numerous studies have demonstrated that this compound exhibits potent anticancer activity across various cancer cell lines.

-

Mechanism of Action :

- Induces apoptosis through the mitochondrial pathway.

- Modulates cell cycle progression, particularly causing G2/M phase arrest in cancer cells.

- Inhibits key survival pathways such as the ERK signaling pathway.

-

Cell Line Studies :

- In a study involving HCT116 human colon cancer cells, this compound was shown to significantly reduce cell viability and colony formation ability under both normoxic and hypoxic conditions .

- The compound demonstrated IC50 values as low as 2.5 μM against melanoma cell lines (MALME-M) and 1.6 μM against THP-1 cells .

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HCT116 | 10 | Apoptosis induction via caspase activation |

| MALME-M | 2.5 | G2/M phase arrest |

| THP-1 | 1.6 | ERK pathway inhibition |

Other Biological Activities

Beyond its anticancer effects, this compound has shown promise in other areas:

- Antimicrobial Activity : Exhibits moderate antibacterial properties against various strains while showing weaker antifungal effects .

- Enzyme Inhibition : Acts as an inhibitor for several enzymes, including those involved in kinase activity and protease functions .

Case Studies and Research Findings

Several research findings highlight the efficacy of this compound in preclinical models:

- Study on Colon Cancer : A study indicated that this compound reduced HIF-1α expression in T-84 colon carcinoma cells, suggesting its role as a hypoxia-inducible factor inhibitor .

- Combination Therapies : When used in conjunction with radiation therapy, it significantly delayed tumor growth in mouse models by enhancing radiosensitivity .

Q & A

Basic: What are the key experimental considerations for synthesizing dichloroquinoxaline derivatives via nucleophilic substitution?

Answer:

Dichloroquinoxalines are often synthesized via nucleophilic aromatic substitution (NAS). A microwave-assisted, one-pot method avoids metal catalysts by leveraging high polarity and rapid heating to activate the 2,3-positions for substitution. This approach enhances regioselectivity and reduces side reactions, achieving >80% yields for symmetrical products (e.g., substituting with amines or thiols) . For asymmetric substitution, Pd/C-catalyzed Sonogashira coupling in aqueous media enables efficient alkyne incorporation without copper co-catalysts, simplifying purification . Critical parameters include:

- Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance reactivity in NAS.

- Microwave power : Optimized between 150–200 W to prevent decomposition.

- Temperature control : 70–100°C for Pd/C-mediated reactions to balance kinetics and stability.

Advanced: How can phosphorescence spectroscopy and ODMR resolve triplet-state sublevel dynamics in dichloroquinoxaline derivatives?

Answer:

Phosphorescence-microwave double resonance (PMDR) spectroscopy identifies triplet sublevel populations and intersystem crossing (ISC) rates. For 2,3-dichloroquinoxaline in tetrachlorobenzene:

- Spectral polarization : Type I (x-polarized) and Type II (z-polarized) bands arise from spin-orbit coupling perturbations in and sublevels, respectively .

- ODMR measurements : Microwave-induced transitions between sublevels alter phosphorescence intensity. Frequency shifts (~100 MHz) distinguish minority lattice sites (e.g., "X-267 cm" band) from dominant emission species .

- Adiabatic inversion : Rapid microwave sweeps quantify sublevel populations via intensity changes (e.g., inversion efficiency), revealing ISC rate constants () and lifetime discrepancies (~100 ms at 1.9 K) .

Basic: What spectroscopic and crystallographic techniques are critical for characterizing dichloroquinoxaline derivatives?

Answer:

- X-ray crystallography : Resolves molecular orientation in host crystals (e.g., durene vs. tetrachlorobenzene). For 2,3-dichloroquinoxaline, monoclinic unit cell parameters ( Å, Å, Å) confirm alignment of molecular axes with host lattice directions, influencing emission polarization .

- UV-Vis/Phosphorescence spectra : Identify vibronic transitions (e.g., 0,0-267 cm bands) and quantify spin-orbit coupling strengths via polarization ratios .

- Thermal analysis : Melting points (153–157°C) and decomposition temperatures (>250°C) guide solvent selection and reaction conditions .

Advanced: How do host crystal environments influence electronic transitions in dichloroquinoxaline derivatives?

Answer:

Host matrices (e.g., durene vs. tetrachlorobenzene) induce Stark effects and lattice strain, altering:

- Emission polarization : Durene’s monoclinic structure orients dichloroquinoxaline’s x-axis perpendicular to the host’s M-axis, amplifying Type I (x-polarized) intensity when viewed along specific crystal planes .

- Triplet-state splitting : Tetrachlorobenzene’s rigid lattice reduces thermal broadening, resolving minority sites (e.g., "X" band at 0,0-267 cm) with distinct ISC pathways .

- Vibronic coupling : Host-dependent a vibrational modes (e.g., 262 cm) activate spin-orbit-vibronic perturbations, shifting Ty sublevel populations by ~7:1 ratios in durene .

Basic: What safety protocols are essential for handling dichloroquinoxaline derivatives in laboratory settings?

Answer:

- PPE : Gloves (nitrile), goggles, and lab coats to prevent skin/eye contact (Category 2 irritation risk) .

- Ventilation : Use fume hoods during synthesis to avoid inhalation (STOT Category 3).

- Storage : Inert atmosphere (N) at 2–8°C to prevent hydrolysis or oxidation .

- Waste disposal : Neutralize with alkaline solutions (e.g., 10% NaOH) before incineration to avoid toxic byproducts (CO, NO) .

Advanced: How can computational methods guide the design of dichloroquinoxaline-based ligands for asymmetric catalysis?

Answer:

- DFT calculations : Analyze transition-state geometries to predict regioselectivity in NAS. Quadrant-specific steric/electronic maps optimize ligand scaffolds (e.g., 2,3-dichloroquinoxaline cores paired with chiral phosphines) .

- Docking studies : Screen quinoxalino[2,1-b]quinazolin-12-ones against SARS-CoV-2 main protease (M), identifying H-bonding interactions with His41/Cys145 residues .

- Synthetic validation : Iterative cycles of ligand synthesis (e.g., modular CP/AP coupling) and enantioselectivity assays (e.g., Markovnikov hydroboration) refine computational models .

Advanced: How to resolve contradictions in phosphorescence data across different experimental setups?

Answer:

- Control experiments : Compare emission spectra under identical conditions (crystal orientation, temperature). For example, rotating durene crystals by 60° about the b-axis reverses Type I/II band intensities .

- Site-selective spectroscopy : Isolate minority lattice sites via narrowband excitation (e.g., X-267 cm band) to decouple host-guest interactions .

- Rate equation modeling : Fit microwave-saturation curves to distinguish spin-lattice relaxation () from ISC rate contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.